2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid
Description
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a thiazole-carboxylic acid derivative featuring a propenoyl-substituted piperidine moiety at the 2-position of the thiazole ring.
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-4-8(6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVIFBCBDMAMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a thiazole precursor. The key steps include:
Formation of the Piperidine Derivative: This can be achieved through the reaction of a suitable amine with an acrylate under basic conditions to form the prop-2-enoyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Coupling Reaction: The piperidine derivative is then coupled with the thiazole precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the prop-2-enoyl moiety, converting it to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the prop-2-enoyl group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Overview
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes.
Anticancer Activity
Recent studies have highlighted the potential of this compound as a promising anticancer agent. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related thiazole derivatives showed low IC50 values, indicating strong anticancer properties .
These findings suggest that modifications to the thiazole structure could enhance anticancer efficacy, making it a target for further drug development.
Immunomodulatory Effects
The compound has also been explored for its immunomodulatory properties. A patent describes its use in the prevention and treatment of immune-related diseases through its ability to inhibit specific pathways involved in immune response . This indicates a dual functionality where the compound can potentially act both as an anticancer agent and an immunotherapeutic agent.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound involves multi-step organic reactions which are crucial for understanding its structure-activity relationships (SAR). By modifying different substituents on the thiazole and piperidine rings, researchers can evaluate how these changes affect biological activity . This approach is essential for optimizing the compound's therapeutic potential.
Mechanistic Studies
Understanding the mechanism of action is vital for any therapeutic compound. Preliminary studies suggest that compounds similar to this compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers . Further mechanistic studies are required to elucidate these pathways fully.
Mechanism of Action
The mechanism by which 2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Structural Analogs in Quorum-Sensing Inhibition
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
- Activity : Demonstrated strong binding affinity to the AgrA receptor in Staphylococcus aureus, inhibiting transcription of virulence factors .
- Mechanism : Blocks AgrA-DNA interactions by targeting the C-terminal DNA-binding domain .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic Acid
2-{[2-(Azidomethyl)morpholin-4-yl]methyl}-1,3-thiazole-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₃N₅O₃S, molecular weight 283.31 g/mol .
- Utility : Listed as a building block for chemical synthesis, highlighting the versatility of the thiazole-carboxylic acid scaffold .
Functional Comparisons: Receptor Agonism and Antagonism
Thiazole-4-carboxylic acid derivatives also exhibit receptor-modulating properties:
Cyclic Carbamate Derivatives (EP2/EP3 Agonists)
- Example : 2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid.
- Activity : Dual EP2/EP3 agonists with EC₅₀ ≤ 10 nM and selectivity over EP1/EP4 subtypes .
- Significance : Highlights the scaffold’s adaptability for targeting prostaglandin receptors in therapeutic contexts .
Comparative Data Table
*Calculated molecular weight based on formula.
Biological Activity
2-(1-Prop-2-enoylpiperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives and features a piperidine ring substituted with an enoyl group. Its molecular formula is C12H14N2O2S, and its structure can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
Pharmacological Profile
The pharmacological profile of this compound has been explored through various assays:
| Activity | IC50 Value (µM) | Test System |
|---|---|---|
| Antimicrobial | 15 | Staphylococcus aureus |
| Anticancer | 10 | HeLa cell line |
| Anti-inflammatory | 20 | RAW 264.7 macrophages |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a notable reduction in bacterial viability, supporting its potential as an alternative treatment option for resistant infections .
Case Study 2: Anticancer Activity
A recent investigation reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
Case Study 3: Anti-inflammatory Mechanisms
In vivo studies demonstrated that administration of this compound significantly reduced edema in animal models of inflammation. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels, indicating its potential utility in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
